molecular formula C18H37NO4 B1616076 2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE CAS No. 36749-80-1

2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE

Cat. No.: B1616076
CAS No.: 36749-80-1
M. Wt: 331.5 g/mol
InChI Key: PINZOVIXGXHZIW-UHFFFAOYSA-N
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Description

2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE is a chemical compound with the molecular formula C18H37NO4. It is known for its surfactant properties and is used in various industrial and research applications. The compound consists of a dodecyloxy group attached to an ethoxy chain, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE typically involves the reaction of dodecyl alcohol with ethylene oxide to form 2-{2-[2-(Dodecyloxy)ethoxy]ethanol. This intermediate is then reacted with acetic anhydride to produce the final compound. The reaction conditions usually involve:

    Temperature: 60-80°C

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide

    Solvents: Organic solvents like toluene or dichloromethane

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:

    Continuous addition of reactants: Dodecyl alcohol and ethylene oxide

    Use of high-pressure reactors: To facilitate the reaction at elevated temperatures

    Purification steps: Including distillation and crystallization to obtain the pure compound

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The ethoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted ethoxy derivatives.

Scientific Research Applications

2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture studies as a detergent to lyse cells and extract proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of personal care products, such as shampoos and lotions, due to its emulsifying properties.

Mechanism of Action

The mechanism of action of 2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE involves its ability to interact with lipid membranes. The dodecyloxy group inserts into the lipid bilayer, while the ethoxy and acetamide groups interact with the aqueous environment. This disrupts the membrane structure, leading to increased permeability and solubilization of membrane-bound proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethyl hydrogen sulfate
  • 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethanol
  • 2-{2-[2-(Dodecyloxy)ethoxy]ethoxy}ethylamine

Uniqueness

2-(2-(2-(DODECYLOXY)-ETHOXY)-ETHOXY)-ACETAMIDE is unique due to its specific combination of hydrophobic and hydrophilic groups, which makes it an effective surfactant. Its acetamide group also provides additional functionality, allowing for further chemical modifications and applications in various fields.

Properties

CAS No.

36749-80-1

Molecular Formula

C18H37NO4

Molecular Weight

331.5 g/mol

IUPAC Name

2-[2-(2-dodecoxyethoxy)ethoxy]acetamide

InChI

InChI=1S/C18H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-21-13-14-22-15-16-23-17-18(19)20/h2-17H2,1H3,(H2,19,20)

InChI Key

PINZOVIXGXHZIW-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCOCCOCCOCC(=O)N

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCC(=O)N

36749-80-1

Origin of Product

United States

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